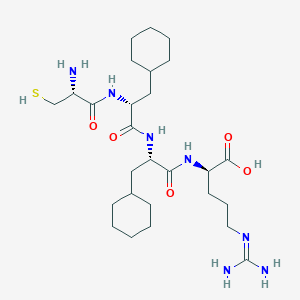
L-Cysteinyl-3-cyclohexyl-D-alanyl-3-cyclohexyl-L-alanyl-N~5~-(diaminomethylidene)-D-ornithine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Cysteinyl-3-cyclohexyl-D-alanyl-3-cyclohexyl-L-alanyl-N~5~-(diaminomethylidene)-D-ornithine is a synthetic peptide compound. Peptides are short chains of amino acids linked by peptide bonds. This compound is notable for its complex structure, which includes multiple cyclohexyl groups and a diaminomethylidene moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteinyl-3-cyclohexyl-D-alanyl-3-cyclohexyl-L-alanyl-N~5~-(diaminomethylidene)-D-ornithine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reactions: Using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to activate carboxyl groups.
Deprotection Steps: Removing protecting groups from amino acids to allow for further coupling.
Cleavage from Resin: Using trifluoroacetic acid (TFA) to cleave the peptide from the resin and remove side-chain protecting groups.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale SPPS with automated peptide synthesizers. This allows for high-throughput synthesis and purification processes, ensuring consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The thiol group in the cysteine residue can undergo oxidation to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), performic acid.
Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Disulfide Bonds: Formed from the oxidation of thiol groups.
Reduced Thiols: Resulting from the reduction of disulfide bonds.
Substituted Amino Acids: Formed through nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its interactions with proteins and enzymes.
Medicine: Potential therapeutic applications due to its unique structure and bioactivity.
Industry: Used in the development of peptide-based materials and coatings.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Generally, peptides can:
Bind to Receptors: Interact with cell surface receptors to modulate signaling pathways.
Inhibit Enzymes: Act as competitive or non-competitive inhibitors of enzymes.
Form Complexes: Bind to other biomolecules to form stable complexes.
Comparación Con Compuestos Similares
Similar Compounds
L-Cysteinyl-D-alanyl-L-alanyl-D-ornithine: Lacks the cyclohexyl groups and diaminomethylidene moiety.
L-Cysteinyl-3-cyclohexyl-D-alanyl-L-alanyl-D-ornithine: Similar but with fewer cyclohexyl groups.
Uniqueness
L-Cysteinyl-3-cyclohexyl-D-alanyl-3-cyclohexyl-L-alanyl-N~5~-(diaminomethylidene)-D-ornithine is unique due to its multiple cyclohexyl groups and the presence of a diaminomethylidene moiety, which may confer distinct chemical and biological properties.
Propiedades
Número CAS |
849108-23-2 |
|---|---|
Fórmula molecular |
C27H49N7O5S |
Peso molecular |
583.8 g/mol |
Nombre IUPAC |
(2R)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-cyclohexylpropanoyl]amino]-3-cyclohexylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C27H49N7O5S/c28-19(16-40)23(35)33-21(14-17-8-3-1-4-9-17)25(37)34-22(15-18-10-5-2-6-11-18)24(36)32-20(26(38)39)12-7-13-31-27(29)30/h17-22,40H,1-16,28H2,(H,32,36)(H,33,35)(H,34,37)(H,38,39)(H4,29,30,31)/t19-,20+,21+,22-/m0/s1 |
Clave InChI |
PTRHSMFHVJJROP-CBPXPLCBSA-N |
SMILES isomérico |
C1CCC(CC1)C[C@@H](C(=O)N[C@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@@H](CC2CCCCC2)NC(=O)[C@H](CS)N |
SMILES canónico |
C1CCC(CC1)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC2CCCCC2)NC(=O)C(CS)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[3-(2,4,6-Trimethylphenyl)prop-2-yn-1-yl]oxy}acetic acid](/img/structure/B14191056.png)
![N-[3-(4-Chlorophenyl)-2-oxopropyl]acetamide](/img/structure/B14191057.png)
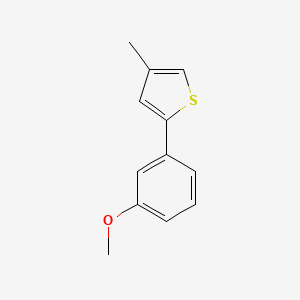
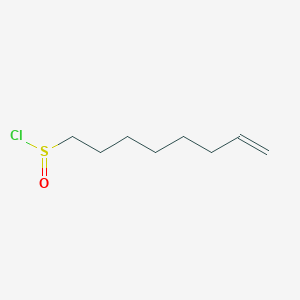
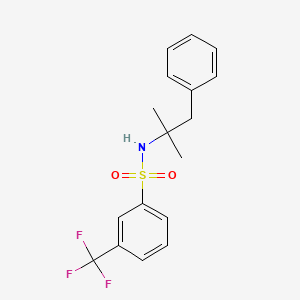
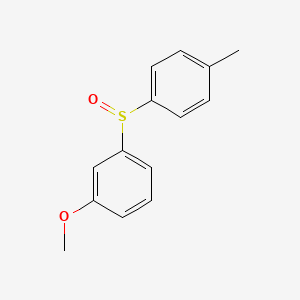
![N-[4-(Diphenylmethylidene)cyclohexyl]acetamide](/img/structure/B14191081.png)
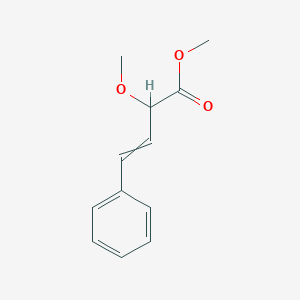
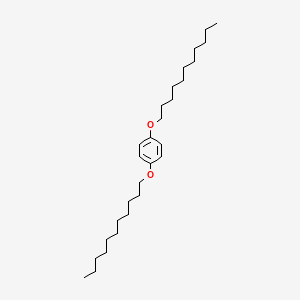
![(2R)-2-[(2R)-2-(Methoxymethoxy)-2-phenylethyl]-1-methylpiperidine](/img/structure/B14191115.png)
![2-(Benzylsulfanyl)-N-methyl-N-[2-(pyridin-2-yl)ethyl]propan-1-amine](/img/structure/B14191119.png)
![4-Methyl-N-[(1S,2R)-2-nitro-1-phenylpropyl]benzene-1-sulfonamide](/img/structure/B14191120.png)


